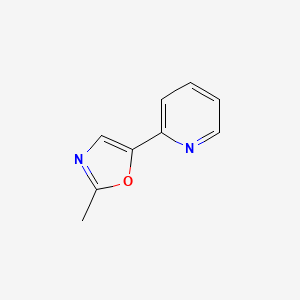

2-Methyl-5-(2-pyridyl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-methyl-5-pyridin-2-yl-1,3-oxazole |

InChI |

InChI=1S/C9H8N2O/c1-7-11-6-9(12-7)8-4-2-3-5-10-8/h2-6H,1H3 |

InChI Key |

OAKBPYFJHNEZPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 5 2 Pyridyl Oxazole and Its Analogues

Foundational Oxazole (B20620) Synthesis Pathways Relevant to the Compound

Established cyclization and condensation reactions form the bedrock of oxazole synthesis. Several of these classical methods are adaptable for the preparation of pyridyl-substituted oxazoles, including the specific target compound, 2-methyl-5-(2-pyridyl)oxazole.

Traditional Cyclization and Condensation Reactions

A variety of traditional methods have been foundational in the synthesis of oxazole rings. These reactions, often named after their developers, provide versatile pathways to di- and tri-substituted oxazoles.

Robinson-Gabriel Synthesis : This method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgpharmaguideline.comcutm.ac.in The reaction is typically promoted by dehydrating agents like sulfuric acid or phosphorus pentachloride. pharmaguideline.comresearchgate.net For the synthesis of this compound, the required precursor would be N-(1-(pyridin-2-yl)-2-oxopropyl)acetamide. This intermediate can be prepared through various routes, including the Dakin-West reaction. wikipedia.org

Fischer Oxazole Synthesis : Discovered by Emil Fischer in 1896, this reaction produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. cutm.ac.inderpharmachemica.comwikipedia.org The reactants are typically aromatic. wikipedia.org To synthesize a pyridyl-oxazole via this method, a pyridine-derived cyanohydrin or aldehyde would be necessary. For instance, reacting the cyanohydrin of acetaldehyde (B116499) with pyridine-2-carbaldehyde could theoretically yield the target compound.

Bredereck Oxazole Synthesis : This approach involves the reaction of α-haloketones with amides to furnish oxazoles. ijpsonline.comijpsonline.com It is considered an efficient and economical process for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com An adaptation of this method using α-hydroxyketones has also been developed. ijpsonline.com

Erlenmeyer-Plochl Reaction : This reaction is primarily used for the synthesis of azlactones (oxazol-5(4H)-ones) from the condensation of an aromatic aldehyde with an N-acylglycine, typically in the presence of acetic anhydride (B1165640) and sodium acetate. tandfonline.com These azlactones can then be converted to oxazoles.

Davidson Oxazole Synthesis : The Davidson synthesis is another classical method for oxazole formation. tandfonline.com

The following table summarizes the key features of these traditional methods:

| Synthesis Method | Key Reactants | Typical Products | Notes |

| Robinson-Gabriel | 2-Acylamino-ketone | 2,5-Disubstituted oxazoles | Requires a dehydrating agent. wikipedia.orgpharmaguideline.comcutm.ac.in |

| Fischer | Cyanohydrin, Aldehyde | 2,5-Disubstituted oxazoles | Typically uses aromatic reactants and anhydrous HCl. cutm.ac.inderpharmachemica.comwikipedia.org |

| Bredereck | α-Haloketone, Amide | 2,4-Disubstituted oxazoles | An efficient and economical method. ijpsonline.comijpsonline.com |

| Erlenmeyer-Plochl | Aromatic aldehyde, N-Acylglycine | Azlactones (precursors to oxazoles) | Proceeds via an azlactone intermediate. tandfonline.com |

Van Leusen Oxazole Synthesis and its Adaptations for Pyridyl Systems

The Van Leusen oxazole synthesis, first reported in 1972, is a powerful and versatile method for constructing the oxazole ring. ijpsonline.commdpi.com It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.commdpi.comorganic-chemistry.org This reaction proceeds via a [3+2] cycloaddition mechanism to form a 5-substituted oxazole. nih.gov

This methodology has been successfully adapted for the synthesis of pyridyl-containing oxazoles. For instance, reacting pyridine-2-carbaldehyde with a modified TosMIC reagent bearing a methyl group at the α-position would be a direct route to this compound. The Georgiades group has utilized the Van Leusen reaction extensively in the synthesis of complex 'propeller-like' pyridyl-oxazole architectures. mdpi.comnih.govucy.ac.cy Their strategy often involves the construction of oxazole moieties from aldehydes, followed by cross-coupling reactions to link the heterocyclic rings. mdpi.comnih.gov

The key advantages of the Van Leusen synthesis include its mild reaction conditions and the ready availability of the starting materials. ijpsonline.commdpi.com It has been employed in the synthesis of a wide range of 5-substituted oxazoles, including those with aryl, furyl, thienyl, and pyridyl substituents. nih.gov

Cycloisomerization Approaches

Cycloisomerization reactions provide an atom-economical route to oxazoles from readily available starting materials. A common strategy involves the cyclization of propargyl amides. ijpsonline.comnih.gov These reactions can be catalyzed by various transition metals, including gold and palladium, as well as by Brønsted acids or even silica (B1680970) gel under mild conditions. ijpsonline.comnih.govorganic-chemistry.orgscispace.com

For the synthesis of this compound, a suitable N-propargyl amide precursor, such as N-(1-(pyridin-2-yl)prop-2-yn-1-yl)acetamide, would be required. The cycloisomerization of this substrate would then lead to the desired oxazole. Gold-catalyzed cycloisomerization has been shown to be particularly effective for the synthesis of trisubstituted oxazoles from N-benzyl imines, alkynes, and acyl chlorides in a three-component reaction. rsc.org

Modern and Catalytic Synthetic Routes

Modern synthetic chemistry has introduced a variety of catalytic methods for the formation of oxazoles, often offering higher efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional approaches.

Transition Metal-Mediated Syntheses

Transition metal catalysis, particularly with palladium, copper, and nickel, has become a cornerstone of modern organic synthesis, and the construction of pyridyl-oxazoles is no exception.

Palladium catalysis is widely used for the formation of C-C and C-N bonds. rsc.org In the context of pyridyl-oxazole synthesis, palladium catalysts are frequently employed in cross-coupling reactions to link pre-formed pyridine (B92270) and oxazole rings. mdpi.comresearchgate.net Palladium-catalyzed C-H activation of oxazoles followed by coupling with bromopyridines is a notable strategy for constructing these linked heteroaromatic systems. mdpi.comnih.gov Furthermore, palladium-catalyzed oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. rsc.org

Copper catalysis is also prominent in oxazole synthesis. rsc.org Copper-catalyzed intramolecular cyclization of functionalized enamides has been reported for the synthesis of 2-phenyl-4,5-substituted oxazoles, and this methodology has been extended to include 3-pyridyl substituents. acs.org Copper can also catalyze the direct arylation of heterocycle C-H bonds, providing a route to functionalize pre-existing oxazole rings. organic-chemistry.org Additionally, copper-catalyzed [3+2] annulation reactions have been developed for the synthesis of 2,4-disubstituted oxazoles. sorbonne-universite.fr

Nickel catalysis offers a complementary approach to palladium and copper. nih.gov Nickel-catalyzed cross-coupling reactions of 2-methylthio-oxazoles with organozinc reagents have been demonstrated for the synthesis of 2-substituted oxazoles. nih.gov Nickel catalysts have also been used in Suzuki-Miyaura coupling reactions to produce 2,4,5-trisubstituted oxazoles. ijpsonline.com

The following table provides an overview of the applications of these transition metals in oxazole synthesis:

| Metal Catalyst | Type of Reaction | Example Application | Reference(s) |

| Palladium (Pd) | Cross-Coupling, C-H Activation, Oxidative Cyclization | Synthesis of oligo-heteroaryles by coupling of bis(oxazol-5-yl)pyridine with 2-bromopyridine. | mdpi.comrsc.orgresearchgate.net |

| Copper (Cu) | Intramolecular Cyclization, Direct Arylation, [3+2] Annulation | Synthesis of 2-phenyl-5-(3-pyridyl)oxazole derivatives from enamides. | rsc.orgacs.orgsorbonne-universite.fr |

| Nickel (Ni) | Cross-Coupling, Suzuki-Miyaura Coupling | Synthesis of 2-substituted oxazoles from 2-methylthio-oxazoles and organozinc reagents. | ijpsonline.comnih.gov |

Cross-coupling reactions are indispensable tools for the synthesis of biaryl and heteroaryl-aryl compounds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is particularly prominent. ijpsonline.comtandfonline.com

In the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned between a 5-halo-2-methyloxazole and a pyridine-2-boronic acid derivative, or conversely, between a 2-methyl-5-oxazolylboronic acid and a 2-halopyridine. This approach allows for the late-stage introduction of the pyridine or oxazole moiety, offering significant synthetic flexibility. The Suzuki-Miyaura reaction has been utilized in the stepwise synthesis of C2-symmetric and C3-symmetric oxazole derivatives and in the preparation of biphenyl-substituted oxazoles. tandfonline.commdpi.com

Direct Arylation and Functionalization Strategies

Direct arylation has emerged as a powerful tool for the synthesis of 2,5-disubstituted oxazoles, offering a more streamlined approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. scispace.com This method involves the direct C-H bond functionalization of the oxazole ring, which is a more atom-economical process. scispace.com

Palladium-catalyzed direct arylation has been successfully employed for the regioselective functionalization of the oxazole core. organic-chemistry.org By carefully selecting the phosphine (B1218219) ligand and solvent, it is possible to direct the arylation to either the C2 or C5 position of the oxazole ring. For instance, C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.org This regioselectivity is crucial for the synthesis of specific isomers of this compound and its analogues.

Copper-catalyzed direct arylation has also been investigated. For example, Cu(I)-catalyzed direct arylation of 5-arylated oxazoles with aryl iodides has been achieved using triphenylphosphine (B44618) as a ligand. beilstein-journals.org Furthermore, a copper(II)-catalyzed oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. nih.gov This method has been shown to be effective for a variety of substrates bearing aryl, vinyl, alkyl, and heteroaryl substituents. nih.gov

The functionalization of pre-existing oxazole scaffolds is another important strategy. Electrophilic substitution reactions can occur on the aromatic rings of the oxazole derivatives, allowing for the introduction of further functional groups. smolecule.com For instance, halogenation can be achieved using reagents like bromine in the presence of a Lewis acid. smolecule.com These functionalized oxazoles can then serve as building blocks for more complex molecules.

Table 1: Comparison of Direct Arylation Methods for Oxazole Synthesis

| Catalyst System | Position of Arylation | Key Features |

| Palladium with specific phosphine ligands | C2 or C5 (regioselective) | Solvent-dependent selectivity organic-chemistry.org |

| Copper(I) with triphenylphosphine | C2 | Effective for 5-arylated oxazoles beilstein-journals.org |

| Copper(II) with K₂S₂O₈ | C5 (via oxidative cyclization) | Room temperature reaction nih.gov |

Environmentally Benign and Efficient Methods

In recent years, there has been a significant shift towards the development of environmentally benign and efficient synthetic methods, in line with the principles of green chemistry. mdpi.commdpi.com This has led to the exploration of techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of green catalysts.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.govacs.org The synthesis of oxazole derivatives, including those with a pyridyl substituent, has been successfully achieved using microwave-assisted protocols. ijpsonline.comijpsonline.com

For example, the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), can be efficiently carried out under microwave irradiation to produce 5-substituted oxazoles. nih.govacs.orgijpsonline.com This method offers a rapid and high-yielding route to the desired products. nih.govacs.org Microwave-assisted synthesis has also been employed in the condensation reaction of p-substituted 2-bromoacetophenone (B140003) with urea (B33335) in the presence of DMF to yield 2-amino-4-(p-substituted phenyl)-oxazoles. ijpsonline.comijpsonline.com

A notable example is the two-component [3+2] cycloaddition reaction of substituted aryl aldehydes with TosMIC, which can be finely tuned by the amount of base and microwave conditions to selectively yield either 5-substituted oxazoles or 4,5-disubstituted oxazolines. nih.govacs.org Using two equivalents of potassium phosphate (B84403) as a base under microwave irradiation in isopropanol (B130326) leads to the formation of 5-substituted oxazoles in excellent yields. nih.govacs.org

Table 2: Examples of Microwave-Assisted Oxazole Synthesis

| Reactants | Product | Conditions | Yield |

| Benzaldehyde, TosMIC | 5-Phenyl oxazole | K₃PO₄ (2 equiv.), Isopropanol, Microwave (65 °C, 350 W, 8 min) | 96% nih.govacs.org |

| p-Substituted 2-bromoacetophenone, Urea | 2-Amino-4-(p-substituted phenyl)-oxazole | DMF, Microwave | Good ijpsonline.comijpsonline.com |

| 2-Amino-3-hydroxypyridine, Benzoyl chloride | 2-Aryloxazolo-[4,5-b]pyridine | SBA-15, Microwave | Good ijpsonline.com |

The development of solvent-free and catalyst-free synthetic methods is a key goal of green chemistry, as it minimizes waste and reduces the environmental impact of chemical processes. beilstein-journals.orgacs.org Several studies have reported the synthesis of oxazole derivatives under such conditions.

For instance, the condensation of 2-aminophenol (B121084) with aldehydes to form benzoxazole (B165842) derivatives has been achieved under solvent-free conditions using a Brønsted acidic ionic liquid gel catalyst. rsc.org While this method uses a catalyst, it highlights the move towards eliminating volatile organic solvents. In some cases, reactions can be performed under mechanochemical activation, such as ball-milling, which can proceed in the absence of a solvent. researchgate.net

High-pressure activation is another emerging technique that can facilitate reactions without the need for solvents or catalysts. beilstein-journals.org This method has been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds. While specific examples for this compound are not detailed, the principle offers a promising green alternative.

The principles of green chemistry are increasingly being integrated into the synthesis of oxazoles and other heterocyclic compounds. mdpi.commdpi.com This involves a holistic approach that considers the entire lifecycle of a chemical process, from the choice of starting materials to the final product isolation and waste disposal. cinz.nz

Key green chemistry principles relevant to oxazole synthesis include:

Waste Prevention: Designing syntheses to minimize the formation of byproducts. cinz.nz Direct arylation and atom-economical reactions are prime examples.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. cinz.nz

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like DMF with greener alternatives or adopting solvent-free conditions. researchgate.net

Energy Efficiency: Utilizing energy-efficient methods like microwave heating or reactions at ambient temperature. mdpi.comresearchgate.net

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. cinz.nz This includes the use of recyclable catalysts. mdpi.comresearchgate.net

The use of nanocatalysts is a growing area in green oxazole synthesis. mdpi.comresearchgate.net These catalysts offer high stability, selectivity, and can be easily separated and recycled, further contributing to the sustainability of the synthetic process. mdpi.comresearchgate.net

Strategies for Derivatization and Scaffold Functionalization

The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. This can be achieved by introducing various substituents on both the oxazole and pyridine rings.

The synthesis of ring-substituted derivatives allows for the fine-tuning of the molecule's properties. smolecule.comresearchgate.netcinz.nzresearchgate.net This can involve introducing substituents at various positions on the oxazole and pyridine rings.

For the oxazole ring, substitutions can be introduced during the initial synthesis or through post-synthetic modification. For example, using substituted starting materials in reactions like the van Leusen synthesis or the Robinson-Gabriel synthesis can lead to a wide range of 2,4,5-trisubstituted oxazoles. ijpsonline.com Direct arylation methods, as discussed previously, also provide a powerful means to introduce aryl groups at specific positions. organic-chemistry.orgbeilstein-journals.org

The pyridine ring can also be functionalized. For instance, the synthesis of 6-substituted-2-pyridinylmethylamine derivatives has been reported, where various groups are introduced at the 6-position of the pyridine ring. nih.gov These modifications have been shown to be critical for the biological activity of the resulting compounds. nih.gov

The synthesis of highly functionalized oxazoles can also be achieved through multi-component reactions. The LANCA three-component reaction, for example, produces versatile β-ketoenamide intermediates that can be converted into highly substituted oxazoles. beilstein-journals.org This approach allows for the introduction of a wide variety of substituents with high flexibility. beilstein-journals.org

Synthesis of Fused Oxazole Systems

The construction of fused oxazole ring systems, particularly those incorporating a pyridine moiety like oxazolo[4,5-b]pyridines and oxazolo[5,4-b]pyridines, is a significant focus in synthetic organic chemistry due to their prevalence in biologically active compounds. tandfonline.comnih.govtandfonline.com Various synthetic strategies have been developed to access these scaffolds, often involving cyclization reactions of appropriately substituted pyridine precursors. These methods range from classical condensation reactions under harsh conditions to modern, milder catalytic approaches.

A common and long-standing approach to 2-aryl oxazolo[5,4-b]pyridines involves the N-acylation of a 3-aminopyridin-2(1H)-one or 3-amino-2-chloropyridine, followed by cyclization. tandfonline.com This cyclization step typically requires strong dehydrating agents such as phosphorus pentoxide, polyphosphoric acid (PPA), or trimethylsilyl (B98337) polyphosphate ester (PPSE) at high temperatures, often between 180-200°C. tandfonline.comclockss.org For instance, heating 5-bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of PPSE at 200°C affords the corresponding 1,3-oxazolo derivative in high yield. clockss.org However, these forceful conditions can limit the scope of the reaction, as they are not compatible with sensitive functional groups. tandfonline.com

To circumvent the need for harsh conditions, alternative methods have been developed. One such method is the oxidative cyclization of Schiff's bases, formed by the condensation of o-hydroxyaminopyridines and aldehydes. This transformation can be achieved using oxidizing agents like lead tetraacetate under much milder conditions, making it suitable for substrates with sensitive functionalities. tandfonline.com

More recently, a one-step method for synthesizing carboxylic derivatives of oxazolo[5,4-b]pyridine (B1602731) has been reported. magritek.combuketov.edu.kzbuketov.edu.kzresearchgate.net This procedure involves the acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic or glutaric anhydride, in refluxing acetic acid. buketov.edu.kz The initially formed monoamide undergoes a spontaneous intramolecular cyclization to yield the desired fused oxazole system. magritek.combuketov.edu.kzbuketov.edu.kzresearchgate.net This approach avoids harsh reagents and provides good yields of the target compounds. buketov.edu.kz

Another strategy involves the reaction of iminophosphoranes with alkylideneoxazol-5(4H)-ones. Heating these reactants together leads to the formation of oxazolo[5,4-b]pyridines. rsc.org At room temperature, the reaction between an iminophosphorane and 4-ethoxymethyleneoxazol-5(4H)-one yields an enamino lactone, which can then be converted to a 2(1H)-pyridone by heating in acetic acid. rsc.org

Intramolecular oxidative cyclization reactions mediated by hypervalent iodine reagents represent another modern approach. nsf.govacs.org For example, phenyliodine diacetate (PIDA) can be used to mediate the cyclization of enamides to form functionalized oxazoles under heavy-metal-free conditions. acs.org Similarly, rhodium-catalyzed cycloaddition of iodonium (B1229267) ylides with nitriles can generate ring-fused oxazoles. nsf.gov

The following tables summarize various synthetic methodologies for fused oxazolo-pyridine systems, detailing the reactants, conditions, and outcomes of the reactions.

Table 1: Synthesis of Oxazolo[5,4-b]pyridines via Cyclization of 3-Aminopyridine Derivatives

| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Aminopyridin-2(1H)-one & Aromatic Acid | Polyphosphoric Acid (PPA), 180-200°C | 2-Aryl-oxazolo[5,4-b]pyridine | Not specified | tandfonline.com |

| 3-Hydroxyaminopyridine & Aldehyde | Lead Tetraacetate | Substituted oxazolo[5,4-b]pyridine | Not specified | tandfonline.com |

| 3-Amino-pyridin-2-(1H)-one & Succinic anhydride | Acetic acid, reflux, 10h | 3-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)propanoic acid | 53% | buketov.edu.kz |

Table 2: Synthesis of Oxazolo[4,5-b]pyridines

| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-3-hydroxy-2-aminopyridine & 4-Cyanobenzoic acid | PPSE, 200°C | 2-(4-Cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine | 93% | clockss.org |

| 2-Amino-3-hydroxypyridine & Acid chloride / Dithioketal | Basic medium | Oxazolo[4,5-b]pyridine | Not specified | clockss.org |

| 2-Amino-3-hydroxypyridine & Aromatic/Aliphatic carboxylic acid | PPA or p-toluenesulfonic acid (PTSA) | Oxazolo[4,5-b]pyridine | Not specified | clockss.org |

Cycloaddition reactions also provide a powerful route to fused pyridine systems. A three-step procedure starting from inexpensive amino acids and alkenols can form key 5-alkenoxy substituted oxazole precursors. acs.org These precursors then undergo a [4 + 2]-cycloaddition (Diels-Alder reaction) to furnish fused dihydropyrano- or di hydrofurano-pyridines with good to excellent yields. acs.orgresearchgate.net Photochemical intramolecular cycloadditions of styryl-substituted oxazoles have also been explored. nih.govbeilstein-journals.org For example, irradiation of 4- and 5-(2-vinylstyryl)oxazoles leads to the formation of fused oxazoline-benzobicyclo[3.2.1]octadiene structures. nih.govbeilstein-journals.org These photoproducts are often unstable and can be hydrolyzed to corresponding ketone derivatives. nih.gov

Reaction Chemistry and Transformations of 2 Methyl 5 2 Pyridyl Oxazole

Electrophilic Substitution Reactivity of the Oxazole (B20620) and Pyridine (B92270) Moieties

Electrophilic substitution on the 2-Methyl-5-(2-pyridyl)oxazole scaffold can potentially occur on either the oxazole or the pyridine ring, with the site of attack being highly dependent on the reaction conditions and the nature of the electrophile.

Oxazole Ring: The oxazole ring is generally activated towards electrophilic attack, particularly when an electron-donating group is present. semanticscholar.orgtandfonline.com For oxazoles, the preferred site for electrophilic substitution is the C-5 position. semanticscholar.orgtandfonline.comthepharmajournal.comderpharmachemica.com However, in the title compound, this position is occupied by the pyridyl substituent. The next most susceptible position for attack on the oxazole ring is C-4. The presence of the electron-donating methyl group at C-2 enhances the electron density of the ring, making it more susceptible to electrophilic assault compared to an unsubstituted oxazole. semanticscholar.orgthepharmajournal.com

Pyridine Ring: In contrast, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic substitution relative to benzene. contineo.in Under acidic conditions typical for many electrophilic substitution reactions (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated, further deactivating the ring. Substitution, when it does occur, is directed to the positions meta to the nitrogen atom (C-3' and C-5'). In a related heterocyclic system, 2-(2-thienyl)oxazolo[4,5-b]pyridine, electrophilic substitution such as nitration and bromination was found to occur exclusively on the electron-rich thiophene (B33073) ring rather than the pyridine-containing part of the molecule. sci-hub.st This suggests that the oxazole moiety in this compound would be the more likely site of electrophilic attack.

Nucleophilic Substitution Reactivity

The differing electronic natures of the oxazole and pyridine rings also dictate their reactivity towards nucleophiles.

Oxazole Ring: The electron-rich oxazole ring is generally resistant to nucleophilic substitution unless a suitable leaving group is present at one of its carbon atoms, a scenario that is considered uncommon. semanticscholar.orgtandfonline.com

Pyridine Ring: The electron-deficient pyridine ring is susceptible to nucleophilic attack, with the C-2, C-4, and C-6 positions being the most electrophilic. In this compound, the C-2' position is blocked. Therefore, the C-4' and C-6' positions of the pyridine ring are the primary targets for nucleophiles. A classic nucleophilic substitution on pyridines is the Chichibabin amination. However, studies on the related compound 2-(2-thienyl)oxazolo[4,5-b]pyridine showed it did not undergo amination, which was attributed to the electronic influence of the fused ring system. sci-hub.st Nevertheless, the pyridine nitrogen itself can act as a nucleophile. For instance, the quaternization of the pyridine nitrogen in 2-(2-thienyl)oxazolo[4,5-b]pyridine with methyl iodide proceeds as expected, forming the corresponding quaternary salt. sci-hub.st

Oxidative Transformations

Oxazoles are known to be highly reactive towards singlet molecular oxygen (¹O₂), typically generated photosensitically. nih.govcdu.edu.au The reaction is a significant pathway for the degradation of oxazole-containing compounds.

The primary mechanism for the photo-oxidation of the oxazole ring is a [4+2]-cycloaddition of singlet oxygen across the C-2 and C-5 positions. nih.govcdu.edu.auresearchgate.net This reaction is possible because the oxazole ring system lacks allylic hydrogens, which prevents the alternative ene-reaction pathway. nih.govcdu.edu.auresearchgate.net The initial cycloaddition forms a highly unstable endoperoxide intermediate. This intermediate rapidly rearranges, leading to the cleavage of the oxazole ring and the formation of a triamide derivative. nih.govethz.ch

For this compound, a similar reaction pathway is anticipated, which would result in the formation of an N-(1-(pyridin-2-yl)carbonyl)acetimidic anhydride (B1165640) that subsequently rearranges to a triamide. The rate of this photo-oxidation is influenced by the substituents on the oxazole ring, with electron-donating groups generally accelerating the reaction. nih.govethz.ch The methyl group at C-2 is therefore expected to enhance the reactivity of this compound toward singlet oxygen.

| Oxazole Derivative | Reaction Rate Constant (M⁻¹ s⁻¹) | Reference |

|---|---|---|

| Unsubstituted Oxazole | 0.94 × 10⁶ | nih.gov |

| 2-Methyloxazole (B1590312) | 5.7 × 10⁶ | ethz.ch |

| 2,5-Diphenyl-4-methyloxazole | 1.61 × 10⁷ (in dioxane) | nih.gov |

| 4-Methyl-2,5-diphenyloxazole | 1.14 × 10⁶ | nih.gov |

The oxazole ring is generally susceptible to cleavage by strong oxidizing agents. tandfonline.com Reagents like potassium permanganate (B83412) can be used to oxidize the ring structure. smolecule.com In contrast, the oxidative aromatization of a corresponding 2,5-disubstituted oxazoline (B21484) to form the oxazole ring is a common synthetic transformation, often achieved using manganese dioxide (MnO₂). rsc.org The pyridine ring is relatively stable towards oxidation. However, under harsh oxidative conditions, the methyl group at the C-2 position of the oxazole could potentially be oxidized to a carboxylic acid group.

Reductive Transformations

The reduction of this compound can affect both heterocyclic rings, depending on the reagents and conditions employed.

Oxazole Ring Reduction: The oxazole ring can be reduced to the corresponding oxazoline. Further reduction can lead to ring-opening products. semanticscholar.org Catalytic hydrogenation, for example using hydrogen gas with a palladium on carbon (Pd/C) catalyst, is a typical method for such reductions. smolecule.com

Pyridine Ring Reduction: The pyridine ring can also be reduced via catalytic hydrogenation, typically under more vigorous conditions than those required for the oxazole ring, to yield a piperidine (B6355638) ring. Achieving selective reduction of one ring in the presence of the other presents a significant synthetic challenge.

Cycloaddition Reactions and Heterocycle Conversions

The oxazole ring in this compound can participate in cycloaddition reactions, serving as a building block for more complex structures.

Diels-Alder Reactions: Oxazoles can function as diene components in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. semanticscholar.orgtandfonline.com These reactions typically yield pyridine derivatives following a spontaneous elimination of a small molecule, such as water, from the initial bicyclic adduct.

Photocycloadditions: Besides the reaction with singlet oxygen, oxazoles can undergo [2+2] photocycloaddition reactions with other species containing C=C double bonds, such as alkenes, to form oxetane (B1205548) products. mdpi.com

Heterocycle Conversion: The oxazole ring can be chemically transformed into other heterocyclic systems. These conversions often proceed through ring-opening and subsequent recyclization steps. tandfonline.com For example, a known transformation pathway for oxazoles involves the thermal isomerization of a 5-(2H-azirin-2-yl)oxazole to a 4H-pyrrolo[2,3-d]oxazole, demonstrating the potential for skeletal rearrangement of the oxazole core. nih.gov

Diels-Alder Reactions as Dienes or Dienophiles

Oxazoles can function as dienes in Diels-Alder reactions, particularly with olefinic dienophiles, to yield pyridine derivatives. tandfonline.comsemanticscholar.org This cycloaddition/retro-cycloaddition sequence is a valuable method for the synthesis of highly substituted pyridines. researchgate.net The presence of an exocyclic double bond can also render the oxazole system a dienophile. tandfonline.comsemanticscholar.org N-substituted oxazoles, in particular, are known to undergo Diels-Alder reactions. tandfonline.comsemanticscholar.org

The diene character of oxazoles is a key aspect of their chemistry, enabling their use as intermediates in the synthesis of other important organic scaffolds like furans and pyridines. researchgate.net The general reactivity in Diels-Alder reactions for alkyl and alkoxy-substituted oxazoles is such that the more electronegative substituent of the dienophile tends to occupy the 4-position in the resulting pyridine or adduct. clockss.org However, terminal olefins with electron-releasing groups can react with the opposite regioselectivity. clockss.org

| Reactant Type | Role of Oxazole | Product | Reference |

| Olefinic Dienophile | Diene | Pyridine Derivative | tandfonline.comsemanticscholar.org |

| System with Exocyclic Double Bond | Dienophile | Cycloadduct | tandfonline.comsemanticscholar.org |

| N-Substituted Oxazole | Diene/Dienophile | Cycloadduct | tandfonline.comsemanticscholar.org |

Rearrangement Reactions (e.g., Cornforth Rearrangement)

A notable rearrangement reaction involving the oxazole ring is the Cornforth rearrangement. This reaction, first reported in 1949 by John Cornforth, involves the thermal rearrangement of a 4-acyloxazole where the acyl group at position 4 and the substituent at position 5 exchange places. wikipedia.org The mechanism is believed to proceed through a thermal pericyclic ring opening to form a nitrile ylide intermediate, which then rearranges to the isomeric oxazole. wikipedia.org The stability of this ylide intermediate is crucial, as it can revert to the starting material if certain resonance structures are more stable. wikipedia.org

The Cornforth rearrangement has been utilized in the synthesis of amino acids, with oxazoles serving as key intermediates. wikipedia.org Research has shown that the reaction can provide good yields, often exceeding 90%, especially when nitrogen-containing heterocycles are present at the R3 position. wikipedia.org The reaction is sensitive to substituent effects, with a negative reaction constant (ρ) observed, and the rate is enhanced by electron-donating groups. rsc.org

| Rearrangement Type | Key Feature | Intermediate | Application |

| Cornforth Rearrangement | Exchange of substituents at C4 and C5 | Nitrile Ylide | Amino Acid Synthesis |

Conversion to Other Heterocyclic Systems (e.g., Pyrrole, Pyrimidine (B1678525), Pyrazole, Thiazole, Imidazole (B134444), Furan)

The oxazole ring is a versatile precursor for the synthesis of various other heterocyclic systems. tandfonline.com These transformations can occur through nucleophilic addition followed by ring-opening and recyclization, or via rearrangement reactions like the Cornforth rearrangement. tandfonline.com

Pyrrole Synthesis: The transformation of oxazoles into pyrroles is a known process. researchgate.net For instance, 2-vinyl-2H-azirines can be isomerized to pyrroles. nih.gov

Pyrimidine Synthesis: Oxazolo[5,4-d]pyrimidines can be synthesized from appropriately substituted oxazoles. nih.govresearchgate.net A common method involves the cyclization of the pyrimidine ring onto an existing 5-aminooxazole-4-carbonitrile (B1331464) derivative. nih.gov

Pyrazole Synthesis: Pyrazole derivatives can be synthesized from oxazole precursors. For example, novel pyrazole-substituted oxazole derivatives have been synthesized through multi-step reactions. jrespharm.comdergipark.org.tr The reaction of 1,3-dipyridinyl-1,3-propanediones with hydrazines can also yield trisubstituted pyrazoles. beilstein-journals.org

Thiazole Synthesis: Thiazoles can be prepared from oxazole-related intermediates. For instance, the reaction of α-amido-β-ketoesters with Lawesson's reagent can furnish 1,3-thiazoles. organic-chemistry.org

Imidazole Synthesis: Imidazoles can be formed from oxazole derivatives. tandfonline.com

Furan Synthesis: The conversion of oxazoles to furans is a well-established transformation, often proceeding through a Diels-Alder reaction with an appropriate dienophile followed by a retro-Diels-Alder reaction. researchgate.net This method is particularly useful for synthesizing furan-3(4)-carboxylates, which possess significant biological activity. researchgate.net Additionally, furan-oxazole conjugated systems have been synthesized from biomass-derived furfural. clockss.org

| Target Heterocycle | Synthetic Strategy | Reference |

| Pyrrole | Isomerization of azirine derivatives | nih.gov |

| Pyrimidine | Cyclization of substituted oxazoles | nih.govresearchgate.net |

| Pyrazole | Multi-step synthesis from oxazole precursors | jrespharm.comdergipark.org.tr |

| Thiazole | Reaction of α-amido-β-ketoesters with Lawesson's reagent | organic-chemistry.org |

| Imidazole | Conversion from oxazole derivatives | tandfonline.com |

| Furan | Diels-Alder/retro-Diels-Alder sequence | researchgate.net |

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the 3-position of the oxazole ring is susceptible to both alkylation and acylation reactions.

N-Alkylation: The oxazole ring demonstrates a strong tendency for alkylation at the 3-position. tandfonline.com This reaction leads to the formation of oxazolium salts. These salts are useful intermediates for further transformations. arkat-usa.org For example, a transition-metal-free, KOt-Bu-promoted ring-opening N-alkylation of 2-methyl-2-oxazoline (B73545) with benzyl (B1604629) halides has been reported to produce 2-aminoethyl acetates. nih.govbeilstein-archives.orgbeilstein-journals.org

N-Acylation: Similar to alkylation, acylation of the oxazole ring also occurs at the 3-position. tandfonline.comsemanticscholar.org This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyloxazolium species.

| Reaction | Position of Attack | Product | Reference |

| N-Alkylation | 3-position (Nitrogen) | Oxazolium Salt | tandfonline.comarkat-usa.org |

| N-Acylation | 3-position (Nitrogen) | N-Acyloxazolium species | tandfonline.comsemanticscholar.org |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 5 2 Pyridyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus within 2-Methyl-5-(2-pyridyl)oxazole can be mapped out.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl, oxazole (B20620), and pyridyl moieties. The chemical shifts are influenced by the electron density around the protons, providing valuable information about their local environment. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Based on the analysis of structurally related compounds, the anticipated chemical shifts for the protons and carbons of this compound are presented in the tables below. The numbering of the atoms for the purpose of NMR assignments is as follows:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4' | ~7.5 | s | |

| H-3'' | ~7.8 | d | ~8.0 |

| H-4'' | ~7.3 | t | ~7.5 |

| H-5'' | ~7.8 | t | ~7.8 |

| H-6'' | ~8.6 | d | ~4.8 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~161 |

| C-4 | ~124 |

| C-5 | ~150 |

| C-2' | ~147 |

| C-3' | ~122 |

| C-4' | ~136 |

| C-5' | ~123 |

| C-6' | ~149 |

To further confirm the structural assignments, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, cross-peaks would be expected between the protons of the pyridyl ring (H-3''/H-4'', H-4''/H-5'', H-5''/H-6'').

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique establishes the correlation between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in both the pyridyl and oxazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would be expected between the methyl protons and the C-2 of the oxazole ring, as well as between the pyridyl protons and the carbons of the oxazole ring, and vice-versa. These correlations are instrumental in confirming the connectivity between the different ring systems.

For a more in-depth structural analysis, advanced NMR methodologies can be employed.

¹⁵N NMR Spectroscopy: Given the presence of three nitrogen atoms in this compound, ¹⁵N NMR spectroscopy could provide valuable information about their electronic environments. The chemical shifts of the oxazole and pyridine (B92270) nitrogen atoms would be distinct and could be used to probe intermolecular interactions, such as hydrogen bonding. In some cases, ¹⁵N labeling of the compound might be necessary to enhance the signal intensity and facilitate the acquisition of ¹⁵N NMR spectra.

Chiral Shift Reagents: In the context of synthesizing enantiomerically pure derivatives of this compound, the use of chiral shift reagents in NMR spectroscopy would be a powerful tool to determine enantiomeric purity. These reagents form diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (pyridyl and oxazole) | Stretching | 3100 - 3000 |

| C-H (methyl) | Stretching | 2950 - 2850 |

| C=N (oxazole and pyridine) | Stretching | 1650 - 1550 |

| C=C (aromatic rings) | Stretching | 1600 - 1450 |

| C-O-C (oxazole) | Asymmetric Stretching | 1250 - 1200 |

The presence of these characteristic bands in the experimental spectrum would confirm the presence of the pyridyl, oxazole, and methyl groups in the synthesized molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern.

The electron ionization mass spectrum (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several pathways, leading to the formation of characteristic fragment ions.

Predicted Fragmentation Pattern:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺.

Cleavage of the oxazole ring: The oxazole ring can undergo characteristic cleavages, such as the loss of CO or HCN, leading to various fragment ions.

Fragmentation of the pyridyl ring: The pyridine ring can also fragment, for instance, by losing HCN.

Formation of pyridyl and methyl-oxazole cations: Cleavage of the bond connecting the two rings could lead to the formation of a pyridyl cation and a methyl-oxazole radical cation, or vice versa.

The analysis of the masses and relative abundances of these fragment ions would provide strong evidence for the proposed structure of this compound.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photophysical Studies)

No specific data on the UV-Vis absorption maxima, molar absorptivity, emission maxima, fluorescence quantum yield, or fluorescence lifetime for this compound could be located. Photophysical studies of oxazole derivatives often reveal interesting properties such as solvatochromism and intramolecular charge transfer, but without experimental data, a detailed analysis for this specific compound is not possible. nih.gov

X-ray Crystallography for Solid-State Molecular Geometry

A crystal structure for this compound has not been found in the searched crystallographic databases. Therefore, information regarding its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions in the solid state is not available. X-ray crystallography is a crucial technique for unambiguously determining the three-dimensional arrangement of atoms in a molecule and understanding its packing in a crystal lattice.

Electrochemical Characterization Techniques (e.g., Polarographic Reduction)

Specific studies on the electrochemical behavior of this compound, including techniques like polarographic reduction or cyclic voltammetry, were not identified. Such studies would provide valuable information on the reduction and oxidation potentials of the molecule, shedding light on its electronic properties and potential for applications in areas such as organic electronics. The electrochemical reduction of related pyridinium compounds has been investigated, but this data cannot be directly attributed to the target molecule. nih.gov

Computational and Theoretical Investigations of 2 Methyl 5 2 Pyridyl Oxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For oxazole (B20620) derivatives, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set like 6-311G(d,p), are utilized to predict the optimized molecular geometry. These calculations provide valuable data on bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. The optimized geometry is crucial for understanding the molecule's physical and chemical properties. For instance, the calculated structural parameters for related oxadiazole compounds have been shown to be in good agreement with experimental data.

Validation of Experimental Structural Data

A key application of DFT-based geometry optimization is the validation of experimental structural data, such as that obtained from X-ray crystallography. By comparing the computationally predicted geometric parameters (bond lengths and angles) with the experimental values, the accuracy of both the theoretical model and the experimental results can be assessed. In many cases, the calculated results from DFT methods have been shown to reproduce crystal structures with a high degree of accuracy. This validation is a critical step in ensuring a reliable understanding of the molecule's structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Electronic Transitions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic transitions, as less energy is required to move an electron from the HOMO to the LUMO. Conversely, a larger gap suggests higher stability and lower reactivity.

For example, in a study of methyl-substituted oxazoles, the HOMO-LUMO energy gap was used to predict their relative reactivity. The compound with the smallest gap was predicted to be the most reactive. The energies of these orbitals and their gap can be calculated using DFT methods.

Below is an illustrative data table of calculated HOMO-LUMO energies and energy gaps for some methyl-substituted oxazoles, demonstrating the type of data generated in such an analysis.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| 5-methyl oxazole | - | - | 13.76 |

| 2,5-dimethyl oxazole | - | - | 13.58 |

Note: The data in this table is for illustrative purposes based on findings for other methyl oxazoles and not for 2-Methyl-5-(2-pyridyl)oxazole.

Conformational Analysis and Tautomerism Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which contains multiple rings and rotatable bonds, several conformers may exist. Computational methods can be used to determine the relative energies of these different conformers and identify the most stable ones. For instance, in a study of a related molecule, 2-methyl-4-pyridin-2'-yl-1,5-benzodiazepine, DFT calculations were used to identify the most stable conformers in both the gas phase and in water.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For heterocyclic compounds, computational studies can predict the relative stabilities of different tautomeric forms. For example, studies on substituted diazoles have used computational methods to determine the preferred tautomer in the gas phase. Such studies are crucial for understanding the potential for different isomeric forms of this compound to exist in equilibrium.

Aromaticity Assessment (e.g., Harmonic Oscillator Model for Heterocycles with π-electrons and/or n-electron Delocalization - HOMHED Index)

Aromaticity is a key concept in chemistry that describes the increased stability of certain cyclic molecules due to the delocalization of π-electrons. While common methods for assessing aromaticity exist, more advanced indices can provide deeper insights, especially for heterocyclic systems. The Harmonic Oscillator Model for Heterocycles with π-electrons and/or n-electron Delocalization (HOMHED) is one such index.

Computational chemistry allows for the calculation of various aromaticity indices. These calculations can quantify the degree of aromatic character in the oxazole and pyridine (B92270) rings of this compound. This information is valuable for predicting the molecule's stability and reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for a deeper understanding of how a reaction proceeds, including the identification of key intermediates and the determination of the rate-limiting step.

For oxazoles, computational studies have been used to investigate their synthesis mechanisms, such as the Robinson-Gabriel synthesis. Similar computational approaches could be applied to understand the reactions involving this compound, providing insights that would be difficult to obtain through experimental means alone. For example, a proposed mechanism for the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives involved a cross-dehydrogenative coupling reaction, which could be investigated computationally.

Thermochemical Studies (e.g., Enthalpies)

Thermochemical properties, such as the enthalpy of formation, are fundamental for understanding the energetics of a compound. Computational methods, particularly high-level ab initio molecular orbital calculations like the G3(MP2)//B3LYP level of theory, can be used to accurately predict these properties in the gas phase.

For example, the gas-phase enthalpies of formation for 2-methylbenzoxazole (B1214174) and 2,5-dimethylbenzoxazole (B1361385) have been determined through a combination of experimental measurements and theoretical calculations. The computed values were found to be in excellent agreement with the experimental results. Such computational studies could provide reliable thermochemical data for this compound, which is essential for various chemical and engineering applications.

Below is a table showing experimentally determined and computationally calculated standard molar enthalpies of formation in the gaseous state for related benzoxazole (B165842) compounds.

| Compound | Experimental ΔfHm°(g) (kJ·mol-1) | Calculated ΔfHm°(g) (kJ·mol-1) |

| 2-methylbenzoxazole | 19.3 ± 2.6 | 17.8 |

| 2,5-dimethylbenzoxazole | -24.4 ± 2.8 | -25.2 |

Note: The data in this table is for illustrative purposes based on findings for other methylbenzoxazoles and not for this compound.

Coordination Chemistry and Catalytic Applications of 2 Methyl 5 2 Pyridyl Oxazole As a Ligand

Design and Synthesis of 2-Methyl-5-(2-pyridyl)oxazole-Based Ligands

The design of ligands is a critical step in the development of new catalysts, as the ligand framework dictates the coordination geometry, stability, and reactivity of the resulting metal complex. The synthesis of these designed ligands involves strategic organic reactions to construct the desired molecular architecture.

Nitrogen-donor ligands are a cornerstone of coordination chemistry, valued for their strong σ-donating ability and the stability they confer to metal complexes. The design of N-donor ligands like this compound is guided by several key principles aimed at optimizing their performance in coordination and catalysis.

Chelation: The presence of two nitrogen atoms—one in the pyridine (B92270) ring and one in the oxazole (B20620) ring—allows this compound to act as a bidentate chelating ligand. The formation of a stable five- or six-membered chelate ring with a metal ion is a fundamental principle that enhances the thermodynamic stability of the resulting complex compared to monodentate ligands, an effect known as the chelate effect.

Electronic Tuning: The electronic properties of the ligand can be modulated to influence the reactivity of the metal center. The pyridine ring is a good σ-donor and a modest π-acceptor. The oxazole ring, being more electron-rich than pyridine, can also participate in π-backbonding. The methyl group at the 2-position of the oxazole ring can provide a modest electron-donating inductive effect, further tuning the electronic environment of the coordinating nitrogen atom.

Steric Hindrance: The steric bulk of a ligand can control the number of ligands that coordinate to a metal center, influence the coordination geometry, and create a specific chiral environment around the metal, which is crucial for asymmetric catalysis. The methyl group in this compound introduces a degree of steric hindrance that can affect the approach of substrates to the catalytic center.

Synthetic Accessibility: A crucial design principle is the ease of synthesis and modification of the ligand scaffold. The synthesis of this compound can be approached through established methods for oxazole synthesis, such as the Van Leusen reaction between 2-pyridinecarboxaldehyde (B72084) and tosylmethyl isocyanide, or the cyclization of α-haloketones with amides. mdpi.comnih.gov A general synthetic route is depicted below:

A representative synthetic scheme for this compound.

A representative synthetic scheme for this compound.The synthesis of enantiomerically pure compounds is a significant challenge in modern chemistry, and asymmetric catalysis using chiral metal complexes is a powerful tool to achieve this. The introduction of chiral centers into the ligand framework is a primary strategy for inducing enantioselectivity in catalytic reactions. For a ligand like this compound, chirality can be introduced in several ways:

Chiral Substituents on the Oxazole Ring: A common approach is to synthesize the oxazole ring from a chiral precursor. For instance, using a chiral amino alcohol in the synthesis of the corresponding oxazoline (B21484), followed by oxidation, can yield a chiral oxazole.

Chiral Substituents on the Pyridine Ring: Although synthetically more challenging, the introduction of a chiral center on the pyridine ring, for example, at a position alpha to the nitrogen, can create a chiral environment.

Atropisomerism: If bulky substituents are introduced at appropriate positions on both the pyridine and oxazole rings, restricted rotation around the C-C bond connecting the two rings can lead to stable atropisomers, which are chiral.

While specific examples of chiral derivatives of this compound are not extensively documented in the literature, the principles for their design are well-established within the field of chiral ligand synthesis.

Formation and Characterization of Metal Complexes

The coordination of this compound to various metal ions leads to the formation of complexes with distinct geometries and electronic properties. The characterization of these complexes typically involves a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Palladium(II) complexes are of significant interest due to their extensive applications in cross-coupling reactions and other catalytic transformations. Palladium(II) typically forms square planar complexes. The reaction of this compound with a palladium(II) precursor, such as PdCl₂(CH₃CN)₂, would be expected to yield a complex of the type [Pd(L)₂]Cl₂ or [Pd(L)Cl₂], depending on the stoichiometry and reaction conditions.

Table 1: Representative Spectroscopic Data for a Related Palladium(II) Complex

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Downfield shift of pyridine proton signals upon coordination. | Deshielding of protons due to coordination to the electron-deficient metal center. |

| IR | Shift in the C=N stretching frequencies of the pyridine and oxazole rings. | Alteration of the bond order upon coordination to the palladium center. |

Data is representative of typical changes observed in similar Pd(II)-pyridyl complexes.

Vanadium complexes have shown promise in various catalytic oxidations and polymerization reactions. asianpubs.orgmdpi.com The coordination chemistry of vanadium is diverse, with accessible oxidation states ranging from -1 to +5. The reaction of this compound with a vanadium precursor, such as VCl₃ or VO(acac)₂, could lead to complexes with different geometries, including octahedral or square pyramidal.

Research on vanadium complexes with pyridyl-oxazole type ligands has demonstrated their catalytic activity. For instance, vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles have been synthesized and found to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The position of the methyl substituent on the ligand was shown to have a considerable impact on the catalytic performance. mdpi.com A complex of 2-(2'-pyridyl)-4,5-dicyanoimidazole with vanadyl (VO²⁺) has also been synthesized and characterized. nih.govresearchgate.net

Table 2: Characterization Data for a Related Vanadyl Complex

| Complex Formula | Characterization Technique | Key Finding |

|---|---|---|

| VO(DCIPy)₂(H₂O) | X-ray Diffraction | Monoclinic space group P2(1)/n. nih.govresearchgate.net |

DCIPy = 2-(2'-pyridyl)-4,5-dicyanoimidazolato

Nickel complexes are widely used in catalysis, particularly for olefin oligomerization and polymerization, as well as cross-coupling reactions. Nickel(II) can adopt various coordination geometries, including square planar, tetrahedral, and octahedral, depending on the ligand environment. The reaction of this compound with a nickel(II) salt, such as NiCl₂·6H₂O, would likely result in the formation of an octahedral complex of the type [Ni(L)₂Cl₂] or a square planar complex [Ni(L)₂]²⁺ if a non-coordinating anion is used.

Studies on nickel(II) complexes with ligands containing pyridyl and imidazole (B134444) or oxazole moieties have shown their potential as catalysts. For instance, nickel(II) complexes bearing 2-(imidazol-2-yl)pyridines and 2-(pyridin-2-yl)phenanthroimidazoles/oxazoles have been synthesized and characterized, and their catalytic activity in norbornene polymerization has been investigated. researchgate.net The geometry around the nickel center in these complexes was found to vary from distorted octahedral to tetrahedral, depending on the specific ligand structure. researchgate.net

Table 3: Structural Information for Related Nickel(II) Complexes

| Ligand System | Metal Complex Geometry | Reference |

|---|---|---|

| 2-(Imidazol-2-yl)pyridines | Distorted Octahedral, Square Pyramidal, Trigonal Bipyramidal, Tetrahedral | researchgate.net |

Other Transition Metal Complexes

The coordination chemistry of pyridyl-oxazole and related pyridyl-oxazoline ligands with a variety of transition metals has been explored. These ligands are known to form stable complexes, acting as bidentate N,N-donors through the nitrogen atoms of the pyridine and oxazole (or oxazoline) rings. While specific studies focusing on a broad range of transition metal complexes with this compound are limited, research on analogous structures suggests that it would readily form complexes with metals such as copper, nickel, palladium, and ruthenium. The electronic and steric properties of the ligand, influenced by the methyl group on the oxazole ring, would play a crucial role in the geometry and stability of the resulting complexes.

Application in Catalysis

The application of pyridyl-heterocycle ligands is a well-established field in catalysis. However, detailed research findings specifically employing this compound for the catalytic applications listed below are not prominently featured in available scientific literature.

There is a substantial body of research on the use of chiral pyridine-oxazoline (Pyox) ligands in asymmetric catalysis, where the chiral center on the oxazoline ring is key to inducing enantioselectivity. These ligands have proven effective in a variety of reactions, including asymmetric Heck reactions and reductions of ketones. However, for the achiral ligand this compound, there is no readily available research demonstrating its direct application in generating enantioselective products. To be used in asymmetric catalysis, it would typically require modification to incorporate a chiral element or be used in conjunction with a chiral metal center or additive.

In the broader context of organometallic catalysis, ligands containing the pyridyl-oxazole scaffold are utilized to stabilize and tune the reactivity of metal centers in various transformations. These can include cross-coupling reactions, C-H activation, and other catalytic cycles. The specific electronic and steric profile of this compound would influence the catalytic activity of its metal complexes. Nevertheless, specific studies detailing its use and performance in general organometallic catalysis are not widely reported.

Research into olefin polymerization has explored vanadium complexes with related oxazole- and oxazoline-containing ligands for ethylene polymerization and ethylene-norbornene copolymerization. For instance, vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for these processes when activated with ethylaluminum dichloride (AlEt2Cl).

In these related systems, the catalysts were active in both ethylene homopolymerization and its copolymerization with norbornene. The activity and the properties of the resulting polymer are influenced by the specific structure of the ligand.

Table 1: Ethylene-Norbornene Copolymerization with Vanadium Catalysts Bearing Related Oxazole-Oxazoline Ligands

| Catalyst/Ligand System | Activity (kg PE/molV·h) | Norbornene Content (mol%) |

|---|---|---|

| L1-V | 3500 | 18.2 |

| L2-V | 2100 | 18.5 |

| L3-V | 4200 | 18.3 |

Data derived from studies on structurally similar, but not identical, ligand systems and is provided for illustrative purposes.

The structure of the ligand is a critical factor in determining the performance of a catalyst. In the context of pyridyl-oxazole type ligands in catalysis, several structural aspects can have a significant impact:

Steric Hindrance: The presence and position of substituents, such as the methyl group in this compound, can create steric bulk around the metal center. This can influence substrate approach, coordination geometry, and the selectivity of the reaction. For example, in related vanadium-catalyzed ethylene polymerization, a methyl group at the 5-position of the oxazole ring, which creates steric hindrance and prevents co-planarity of the heterocyclic rings, was found to increase catalyst activity.

Electronic Effects: Substituents can also alter the electron density on the donor nitrogen atoms, thereby modifying the strength of the metal-ligand bond. This, in turn, affects the electronic properties of the metal center and its catalytic activity.

While these principles are generally applicable, specific structure-activity relationship studies for this compound in the mentioned catalytic applications have not been extensively documented.

Advanced Material Science Applications of 2 Methyl 5 2 Pyridyl Oxazole Derivatives

Role as Building Blocks for Complex Molecular Architectures

The oxazole (B20620) ring is a significant heterocyclic nucleus that is widely found in natural products and synthetic molecules with diverse biological activities. nih.gov The synthesis of oxazole-containing molecules is a key area of research, with methods like the van Leusen oxazole synthesis providing a versatile route to 5-substituted oxazoles. nih.govmdpi.com This reaction, which utilizes tosylmethylisocyanides (TosMICs), allows for the construction of the oxazole ring from aldehydes, making it a powerful tool for creating complex molecules. nih.govmdpi.com

Derivatives of 2-Methyl-5-(2-pyridyl)oxazole can be synthesized and utilized as building blocks for larger, more complex molecular architectures. chemscene.comnih.gov The pyridyl group, in particular, offers a coordination site for metal ions, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers. These structures have applications in gas storage, catalysis, and sensing. The bidentate nature of the pyridyl-oxazole moiety can lead to the formation of well-defined, predictable structures. For instance, the synthesis of 'head-to-tail'-connected asymmetric pyridyl-oxazoles has been explored for their potential anticancer properties, showcasing the ability to create intricate molecular designs with specific functionalities. nih.gov The flexibility in synthesizing multi-substituted complex molecules highlights the importance of pyridyl-oxazole derivatives as foundational components in constructing advanced materials. nih.gov

Integration into Polymeric Materials and Coatings

The incorporation of functional moieties like this compound into polymers can significantly enhance their properties, leading to materials with tailored optical, thermal, and mechanical characteristics. Poly(2-oxazoline)s are a class of polymers known for their biocompatibility and stealth properties, making them suitable for biomedical applications. researchgate.net While the direct polymerization of this compound is not widely reported, the functionalization of polymers with such heterocyclic groups is a viable strategy.

The synthesis of well-defined high molar mass poly(2-methyl-2-oxazoline) has been achieved, opening avenues for creating advanced polymer-based therapeutics. rsc.org The pyridyl-oxazole unit can be introduced as a pendant group on a polymer backbone, imparting specific functionalities. For example, the pyridine (B92270) nitrogen can act as a site for quaternization, leading to the formation of polyelectrolytes. These charged polymers have potential applications in membranes for gas separation or as components in ion-exchange resins. Furthermore, the rigid, aromatic nature of the pyridyl-oxazole group can enhance the thermal stability and mechanical strength of the host polymer.

Development of Optoelectronic Materials

Derivatives of 2-methyl-oxadiazole, a close structural analog of oxazole, have shown significant promise in the field of optoelectronics, particularly in organic light-emitting diodes (OLEDs). nih.gov For instance, carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles have been investigated as emitters that exhibit thermally activated delayed fluorescence (TADF). nih.gov These materials have achieved high external quantum efficiencies of up to 23% in OLEDs. nih.gov The 2-methyl substitution, as compared to a phenyl group, leads to a blue-shift in the fluorescence spectrum. nih.gov

The optoelectronic properties of these materials are largely dictated by the donor-acceptor character of the molecule. In this compound, the methyl and pyridyl groups can act as weak donor and acceptor moieties, respectively. By modifying the substituents on the pyridyl and oxazole rings, the HOMO and LUMO energy levels can be tuned to optimize charge injection and transport properties, which is crucial for efficient OLED performance. The investigation of helical pyridine-furan, pyridine-pyrrole, and pyridine-thiophene oligomers has shown that the arrangement of heterocyclic units significantly impacts their optoelectronic properties. rsc.org Similar structural control in oligomers or polymers containing this compound could lead to materials with tailored absorption and emission characteristics for various optoelectronic applications. nih.gov

Table 1: Optoelectronic Properties of a Related 2-Methyl-Oxadiazole Derivative

| Compound | Fluorescence Maxima (nm) | Estimated ΔEST (eV) | OLED EQE (%) |

|---|---|---|---|

| 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole | 466 | 0.12 | up to 23 |

| 2-methyl-5-(penta(3,6-di-tert-butyl-9-carbazolyl)phenyl)-1,3,4-oxadiazole | 485 | 0.03 | up to 23 |

Data sourced from a study on related oxadiazole derivatives, highlighting the potential of such structures in optoelectronics. nih.gov

Potential in Energy Storage Systems (e.g., Supercapacitors via related Benzoxazoles)

The development of efficient energy storage systems is a critical area of research, with redox flow batteries and supercapacitors being promising technologies. eurekalert.org While direct application of this compound in energy storage is not extensively documented, related heterocyclic structures have demonstrated significant potential. For example, benzoxazole-grafted graphene has been successfully used as a high-performance electrode material for supercapacitors. rsc.orgnwpu.edu.cnntu.edu.sg These materials exhibit high specific capacitance and good cycling stability. rsc.org The benzoxazole (B165842) moiety contributes to the electrochemical performance by providing additional active sites for charge storage.

Similarly, pyridine-based anolyte materials are being explored for nonaqueous redox-flow batteries. nih.gov These materials undergo reversible redox processes and are designed to have low equivalent weights for cost-effective energy storage. nih.gov The this compound molecule combines a pyridine ring, known for its electrochemical activity, with an oxazole ring. This combination could lead to novel materials for energy storage applications. The nitrogen atom in the pyridine ring can undergo reversible redox reactions, while the oxazole ring can enhance the stability of the radical ions formed during charging and discharging. The development of microporous N- and O-codoped carbon materials derived from benzoxazine (B1645224) for supercapacitor applications further underscores the potential of nitrogen and oxygen-containing heterocycles in this field. mdpi.com

Table 2: Performance of Benzoxazole-Grafted Graphene in Supercapacitors

| Electrode Material | Specific Capacitance (F g⁻¹) at 0.1 A g⁻¹ |

|---|---|

| Benzoxazole grafted graphene | 730 |

| Benzimidazole grafted graphene | 781 |

Data highlights the potential of oxazole-related structures in energy storage applications. rsc.org

Contribution to Cyclic Olefin Copolymers (COCs) and Related Advanced Polymers

Cyclic Olefin Copolymers (COCs) are a class of amorphous polymers with a unique combination of properties, including high transparency, low water absorption, and excellent biocompatibility. mdpi.com These properties make them suitable for a variety of applications, from medical devices to optical components. The functionalization of COCs is an active area of research aimed at further expanding their utility. rsc.orgnih.govresearchgate.netresearchgate.net

While the direct incorporation of this compound into the COC backbone during polymerization is not a standard method, its use as a ligand for the metal catalysts employed in olefin polymerization presents a promising avenue. Vanadium catalysts bearing oxazole-oxazoline ligands have been shown to be active in ethylene-norbornene copolymerization, a common method for producing COCs. mdpi.com The structure of the ligand can significantly influence the catalyst's activity and the properties of the resulting polymer. By designing ligands based on this compound, it may be possible to control the microstructure of the COC, such as the incorporation of the cyclic comonomer and the molecular weight of the polymer. This, in turn, would allow for the fine-tuning of the material's thermal and mechanical properties. rsc.orgrsc.org

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and Van Leusen reactions, are well-established, future research should focus on developing more sustainable and efficient routes to 2-Methyl-5-(2-pyridyl)oxazole and its derivatives. pharmaguideline.comnih.gov Key areas of exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions. tandfonline.com This could involve microwave-assisted synthesis or the use of biocatalysts to minimize waste and energy consumption. tandfonline.com For instance, the use of natural clays as catalysts in green media has shown promise for the synthesis of other disubstituted oxazoles and could be adapted. tandfonline.com

Flow Chemistry: Continuous-flow processes offer advantages in terms of safety, scalability, and product consistency. rsc.org Developing a flow synthesis for this compound could enable safer handling of potentially energetic intermediates and facilitate large-scale production. rsc.org

One-Pot Reactions: Designing multi-component, one-pot reactions can significantly improve efficiency by reducing the number of synthetic steps and purification processes. researchgate.netnih.gov A future direction could be the development of a one-pot synthesis starting from readily available carboxylic acids, amino acids, and a pyridine-containing building block, potentially utilizing a nickel catalyst. tandfonline.com

Cross-Dehydrogenative Coupling (CDC): These reactions offer an atom-economical way to form C-C bonds. acs.org Research into applying CDC reactions to couple a methyl-oxazole precursor with a pyridine (B92270) derivative could provide a direct and efficient synthetic route. acs.org

A comparative overview of potential sustainable synthetic methods is presented in Table 1.

| Method | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control | Optimization of reaction parameters (temperature, time, power) for this compound synthesis. |

| Flow Chemistry | Enhanced safety, scalability, consistent product quality, precise control over reaction conditions | Development of a continuous-flow reactor setup, optimization of residence time and reagent mixing. rsc.org |

| One-Pot Suzuki-Miyaura Coupling | High efficiency, reduced waste, simplified purification | Screening of catalysts (e.g., Ni-based) and development of a suitable one-pot protocol for the specific substrates. tandfonline.com |

| Cross-Dehydrogenative Coupling | High atom economy, use of simple starting materials, environmentally friendly oxidants (e.g., O2) | Identification of suitable catalysts and reaction conditions to promote the selective coupling of pyridine and oxazole precursors. acs.org |

Rational Design of Next-Generation Catalytic Systems